molecular formula C23H38O9 B570463 pravastatin dihydrodiol CAS No. 124409-20-7

pravastatin dihydrodiol

Cat. No.: B570463
CAS No.: 124409-20-7
M. Wt: 458.5 g/mol
InChI Key: VVBBIFAPOZVEDR-RCGTXINMSA-N
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Description

Pravastatin dihydrodiol is a derivative of pravastatin, a well-known statin medication used primarily to lower cholesterol levels and reduce the risk of cardiovascular diseases. Pravastatin itself is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol . This compound retains the core structure of pravastatin but includes additional hydroxyl groups, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pravastatin dihydrodiol typically involves the hydroxylation of pravastatin. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of hydroxyl groups without degrading the core structure of pravastatin .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of microorganisms, like Streptomyces carbophilus, can be employed to introduce hydroxyl groups into the pravastatin molecule through enzymatic processes. This method is advantageous due to its specificity and efficiency in producing high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Pravastatin dihydrodiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield polyhydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .

Scientific Research Applications

Pravastatin dihydrodiol has several scientific research applications, including:

Mechanism of Action

Pravastatin dihydrodiol exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, similar to pravastatin. This inhibition reduces the biosynthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. The additional hydroxyl groups in this compound may enhance its binding affinity to the enzyme, potentially increasing its potency and efficacy .

Comparison with Similar Compounds

Uniqueness of Pravastatin Dihydrodiol: this compound is unique due to the presence of additional hydroxyl groups, which may enhance its chemical reactivity and biological activity. These modifications can potentially improve its therapeutic efficacy and reduce side effects compared to other statins .

Properties

CAS No.

124409-20-7

Molecular Formula

C23H38O9

Molecular Weight

458.5 g/mol

IUPAC Name

(3R,5R)-7-[(1S,2R,3S,5R,6S,8S,8aR)-3,5,6-trihydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C23H38O9/c1-4-11(2)23(31)32-19-10-18(27)22(30)16-9-17(26)12(3)15(21(16)19)6-5-13(24)7-14(25)8-20(28)29/h9,11-15,17-19,21-22,24-27,30H,4-8,10H2,1-3H3,(H,28,29)/t11-,12+,13+,14+,15-,17+,18-,19-,21+,22+/m0/s1

InChI Key

VVBBIFAPOZVEDR-RCGTXINMSA-N

SMILES

CCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H]([C@@H](C2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)O)O)O)C)O)O)O

Canonical SMILES

CCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O

Synonyms

pravastatin dihydrodiol

Origin of Product

United States

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